methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride
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Overview
Description
Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C12H14ClN. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, including antifungal agents like terbinafine hydrochloride and butenafine hydrochloride . This compound is known for its white to light yellow crystalline powder form and has a melting point of 191-193°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride typically involves the reaction of 1-naphthylmethylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthylmethyl ketones.
Reduction: Reduction reactions can convert the compound into naphthylmethylamines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and sodium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Naphthylmethyl ketones
Reduction: Naphthylmethylamines
Substitution: Various substituted naphthylmethyl derivatives
Scientific Research Applications
Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent for the determination of isocyanates in air by UV or fluorescence detection.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride primarily involves its role as an intermediate in the synthesis of antifungal agents. These agents inhibit the enzyme squalene epoxidase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-naphthalenemethylamine hydrochloride
- N-Methyl-1-naphthylamine hydrochloride
- 1-Methylaminomethyl naphthalene hydrochloride
Uniqueness
Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to serve as a key intermediate in the synthesis of antifungal agents sets it apart from other similar compounds .
Properties
CAS No. |
2680542-99-6 |
---|---|
Molecular Formula |
C13H16ClN |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
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